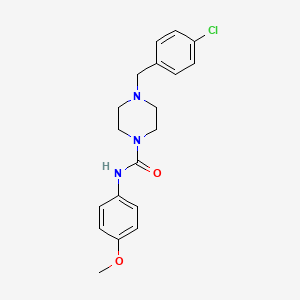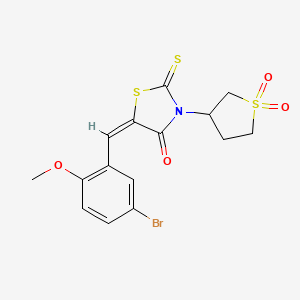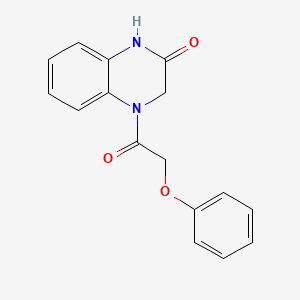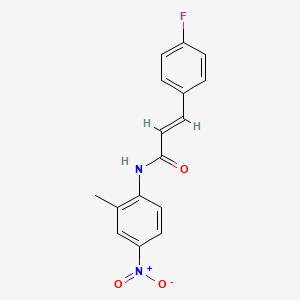![molecular formula C16H25NO B5313000 N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
N-[1-(4-sec-butylphenyl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-sec-butylphenyl)propyl]propanamide, also known as JNJ-7925476, is a selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that play a crucial role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. Orexin receptors are widely distributed in the central nervous system, making them attractive targets for drug discovery.
作用機序
N-[1-(4-sec-butylphenyl)propyl]propanamide selectively blocks the OX1R, which is highly expressed in the hypothalamus, a brain region that plays a crucial role in regulating sleep-wake cycles and feeding behavior. Orexins bind to OX1R and OX2R to regulate these functions. By blocking OX1R, N-[1-(4-sec-butylphenyl)propyl]propanamide decreases wakefulness and increases NREM sleep. It also decreases food intake and body weight gain by reducing the rewarding properties of food.
Biochemical and Physiological Effects:
N-[1-(4-sec-butylphenyl)propyl]propanamide has been shown to have several biochemical and physiological effects. It decreases the firing rate of orexin neurons in the hypothalamus, which is responsible for regulating sleep-wake cycles and feeding behavior. It also decreases the release of dopamine in the nucleus accumbens, a brain region that plays a crucial role in reward processing. This decrease in dopamine release reduces the rewarding properties of food, leading to a decrease in food intake and body weight gain.
実験室実験の利点と制限
N-[1-(4-sec-butylphenyl)propyl]propanamide has several advantages for lab experiments. It is a selective antagonist of OX1R, which makes it a useful tool for studying the role of orexin receptors in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. It has also been shown to be effective in decreasing food intake and body weight gain in both rats and mice. However, N-[1-(4-sec-butylphenyl)propyl]propanamide has some limitations for lab experiments. It has a relatively low potency and affinity for OX1R compared to other orexin receptor antagonists. Its short half-life also limits its usefulness in long-term experiments.
将来の方向性
There are several future directions for the study of N-[1-(4-sec-butylphenyl)propyl]propanamide. One direction is to investigate the effects of chronic administration of N-[1-(4-sec-butylphenyl)propyl]propanamide on sleep-wake cycles, feeding behavior, and energy homeostasis. Another direction is to study the effects of N-[1-(4-sec-butylphenyl)propyl]propanamide on other brain regions that are involved in regulating these functions. Additionally, the development of more potent and selective OX1R antagonists could improve our understanding of the role of orexin receptors in these processes.
合成法
The synthesis of N-[1-(4-sec-butylphenyl)propyl]propanamide involves the reaction of 4-sec-butylphenylboronic acid with 1-bromo-3-chloropropane to form 1-(4-sec-butylphenyl)propyl-3-chloropropane. This intermediate is then reacted with N-(2-cyanopropan-2-yl)acetamide in the presence of a palladium catalyst to give N-[1-(4-sec-butylphenyl)propyl]propanamide. The overall yield of the synthesis is around 30%.
科学的研究の応用
N-[1-(4-sec-butylphenyl)propyl]propanamide has been used in various scientific research applications to study the role of orexin receptors in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. It has been shown to decrease wakefulness and increase non-rapid eye movement (NREM) sleep in rats and mice. N-[1-(4-sec-butylphenyl)propyl]propanamide has also been used to study the effects of orexin receptor antagonism on food intake and body weight. It has been shown to decrease food intake and body weight gain in both rats and mice.
特性
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-5-12(4)13-8-10-14(11-9-13)15(6-2)17-16(18)7-3/h8-12,15H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIEBZMJHEPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)

![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)



![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)
![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)